1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
CAS No.: 91568-92-2
Cat. No.: VC7781794
Molecular Formula: C12H11NO
Molecular Weight: 185.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91568-92-2 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.226 |
| IUPAC Name | 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one |
| Standard InChI | InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3 |
| Standard InChI Key | UAXNAAGIMZSAOW-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)C1=CNC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of indole derivatives, characterized by a methylpropenone substituent at the 3-position of the indole ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.23 g/mol . The IUPAC name systematically describes its structure: a prop-2-en-1-one group (α,β-unsaturated ketone) bonded to the indole’s 3rd carbon. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 91568-92-2 |
| PubChem CID | 15075603 |
| MDL Number | MFCD15524833 |
| SMILES | CC(=C)C(=O)C1=CNC2=CC=CC=C21 |
| InChI Key | UAXNAAGIMZSAOW-UHFFFAOYSA-N |
The indole core contributes aromaticity and planar geometry, while the α,β-unsaturated ketone introduces electrophilic reactivity, enabling conjugation and Michael addition reactions .
Crystallographic and Spectroscopic Analysis
X-Ray Diffraction Studies
Although no crystal structure of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is reported, analogous compounds like 1-carboxy-2-(1H-indol-3-yl) derivatives exhibit planar indole rings with substituents tilted at ~76° from the mean plane . Hydrogen bonding between NH groups and electronegative atoms (e.g., Cl⁻, O) stabilizes the crystal lattice, suggesting similar intermolecular interactions in the title compound .
Spectral Data
-
IR Spectroscopy: Expected peaks include N-H stretches (~3400 cm⁻¹), carbonyl (C=O) vibrations (~1680 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .
-
NMR Spectroscopy:
Applications in Pharmaceutical Research
Indole derivatives are pivotal in drug discovery due to their bioisosteric resemblance to tryptophan and serotonin. Specific applications of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one include:
Antimicrobial Agents
Quinazolinone-indole hybrids demonstrate potent activity against antibiotic-resistant strains. The α,β-unsaturated ketone may enhance membrane permeability or inhibit bacterial efflux pumps .
Kinase Inhibitors
The planar indole system can intercalate into ATP-binding pockets of kinases, while the ketone group facilitates hydrogen bonding with catalytic residues .
Materials Science
Conjugated indole-ketone systems exhibit optoelectronic properties suitable for organic semiconductors or light-emitting diodes (OLEDs) .
Future Research Directions
-
Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.
-
Biological Screening: Evaluating antitumor, antiviral, and anti-inflammatory activities.
-
Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume